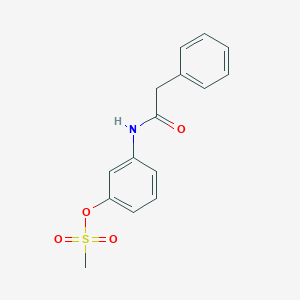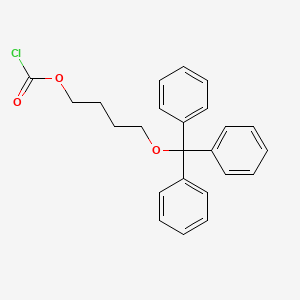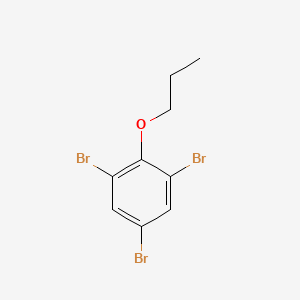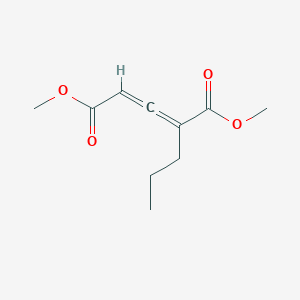
2-Butyl-2-propyl-1,3-dithiolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butyl-2-propyl-1,3-dithiolane is an organic compound characterized by a five-membered ring containing two sulfur atoms. This compound belongs to the class of 1,3-dithiolanes, which are known for their unique chemical properties and reactivity due to the presence of the sulfur-sulfur bond within the ring structure .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyl-2-propyl-1,3-dithiolane typically involves the reaction of 1,3-dithiols with suitable alkylating agents. One common method includes the reaction of 1,3-propanedithiol with butyl and propyl halides under basic conditions to form the desired dithiolane ring .
Industrial Production Methods: Industrial production of 1,3-dithiolanes, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Butyl-2-propyl-1,3-dithiolane undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the dithiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can cleave the sulfur-sulfur bond, leading to the formation of thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under mild conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted dithiolanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Butyl-2-propyl-1,3-dithiolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with metal ions.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Industry: Utilized in the synthesis of polymers and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Butyl-2-propyl-1,3-dithiolane involves its ability to undergo thiol-disulfide exchange reactions. This property allows it to interact with various biological molecules, potentially modulating their activity. The sulfur-sulfur bond in the dithiolane ring is particularly reactive, making it a useful compound in redox biology and chemistry .
Vergleich Mit ähnlichen Verbindungen
1,3-Dithiolane: The parent compound with similar reactivity but without the butyl and propyl substituents.
1,3-Dithiane: A six-membered ring analog with different reactivity and stability.
2-Methyl-2-propyl-1,3-dithiolane: A structurally similar compound with different alkyl substituents.
Uniqueness: 2-Butyl-2-propyl-1,3-dithiolane is unique due to its specific alkyl substituents, which can influence its reactivity and interactions with other molecules. The presence of both butyl and propyl groups provides a distinct steric and electronic environment, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
93215-68-0 |
|---|---|
Molekularformel |
C10H20S2 |
Molekulargewicht |
204.4 g/mol |
IUPAC-Name |
2-butyl-2-propyl-1,3-dithiolane |
InChI |
InChI=1S/C10H20S2/c1-3-5-7-10(6-4-2)11-8-9-12-10/h3-9H2,1-2H3 |
InChI-Schlüssel |
JKUBTEOSSHHSMX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1(SCCS1)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-(4-Methylphenyl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B14348911.png)

![5-[2-(4-Formylphenyl)hydrazinylidene]-2-imino-2,5-dihydrothiophene-3-carbonitrile](/img/structure/B14348915.png)
![6,6'-Bis({[(pyridin-2-yl)methyl]sulfanyl}methyl)-2,2'-bipyridine](/img/structure/B14348917.png)




![N-[(Pyridin-3-yl)methyl]docosa-4,7,10,13,16,19-hexaenamide](/img/structure/B14348965.png)

![2,5-Pyrrolidinedione, 1-[2-(2-thienyl)ethyl]-](/img/structure/B14348973.png)
